1-Bromo-2-methoxy-4-thiocyanatobenzene
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Overview
Description
1-Bromo-2-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6BrNOS It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a thiocyanate group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-4-thiocyanatobenzene can be synthesized through a multi-step process. One common method involves the reaction of anisole with N,N-dibromo(2,5-dimethyl)-benzenesulphonamide in the presence of potassium thiocyanate (KSCN) in glacial acetic acid. The reaction mixture is stirred at room temperature for 30 minutes, followed by heating at 35°C for an hour .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-4-thiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Dimethoxybenzene derivatives with hydrogen replacing the bromine atom.
Scientific Research Applications
1-Bromo-2-methoxy-4-thiocyanatobenzene has various applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Bromo-2-methoxy-4-thiocyanatobenzene exerts its effects involves its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and thiocyanate groups can engage in various chemical interactions. These functional groups allow the compound to interact with molecular targets and pathways, making it useful in various chemical and biological applications .
Comparison with Similar Compounds
1-Bromo-2-methoxy-4-thiocyanatobenzene can be compared with other similar compounds such as:
1-Bromo-2-methoxybenzene: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
1-Bromo-4-methoxybenzene: The position of the methoxy group differs, affecting its reactivity and applications.
1-Methoxy-4-thiocyanatobenzene: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
(4-bromo-3-methoxyphenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-4-6(12-5-10)2-3-7(8)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSYWEFPWGYQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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